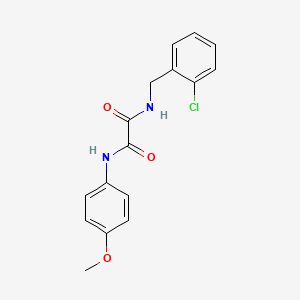![molecular formula C13H17Cl2NO2 B5152493 4-[3-(2,5-dichlorophenoxy)propyl]morpholine](/img/structure/B5152493.png)
4-[3-(2,5-dichlorophenoxy)propyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2,5-dichlorophenoxy)propyl]morpholine, also known as DCPM, is a synthetic compound that belongs to the class of morpholine derivatives. It is widely used in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[3-(2,5-dichlorophenoxy)propyl]morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. 4-[3-(2,5-dichlorophenoxy)propyl]morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[3-(2,5-dichlorophenoxy)propyl]morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 4-[3-(2,5-dichlorophenoxy)propyl]morpholine has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[3-(2,5-dichlorophenoxy)propyl]morpholine in lab experiments is its broad range of potential therapeutic applications. It has been shown to have activity against a variety of cancer types, as well as neurodegenerative disorders. However, one limitation of using 4-[3-(2,5-dichlorophenoxy)propyl]morpholine is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of 4-[3-(2,5-dichlorophenoxy)propyl]morpholine.
Future Directions
There are several future directions for research on 4-[3-(2,5-dichlorophenoxy)propyl]morpholine. One area of interest is the development of novel 4-[3-(2,5-dichlorophenoxy)propyl]morpholine derivatives with improved potency and selectivity. Another area of interest is the investigation of 4-[3-(2,5-dichlorophenoxy)propyl]morpholine's potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 4-[3-(2,5-dichlorophenoxy)propyl]morpholine and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 4-[3-(2,5-dichlorophenoxy)propyl]morpholine involves the reaction of 2,5-dichlorophenol with propylene oxide to form 2,5-dichlorophenoxypropanol. This intermediate is then reacted with morpholine in the presence of a catalyst to produce 4-[3-(2,5-dichlorophenoxy)propyl]morpholine.
Scientific Research Applications
4-[3-(2,5-dichlorophenoxy)propyl]morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antiviral properties. 4-[3-(2,5-dichlorophenoxy)propyl]morpholine has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-[3-(2,5-dichlorophenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2/c14-11-2-3-12(15)13(10-11)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIAQIILJJUSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,5-Dichlorophenoxy)propyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5152413.png)
![3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152423.png)

![1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5152433.png)

![N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5152451.png)
![8-[3-(4-bromophenoxy)propoxy]quinoline](/img/structure/B5152456.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5152472.png)
![2-chloro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5152481.png)
![2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B5152489.png)
![7-benzoyl-3-phenyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5152498.png)

![3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5152524.png)
![N,N-dibenzyl-1-(2-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine](/img/structure/B5152529.png)